molecular formula C13H13N5O3 B2878429 N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1788673-13-1

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2878429
CAS No.: 1788673-13-1
M. Wt: 287.279
InChI Key: CVIRDSCBPDQDAB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a triazole ring, and a pyrazine ring in its structure makes it a unique molecule with significant pharmacological potential.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-8-6-18-11(12(19)14-8)10(15-16-18)13(20)17(2)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRDSCBPDQDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)N(C)CC3=CC=CO3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step often includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

    Pyrazine Ring Construction: The pyrazine ring is then constructed via a condensation reaction involving appropriate precursors.

    Furan Ring Attachment: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the nitrogen atom of the triazole ring.

    Final Assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyrazine ring can be reduced to form corresponding alcohols.

    Substitution: The nitrogen atoms in the triazole and pyrazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the pyrazine ring.

    Substitution: Various substituted triazolopyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target bacterial enzymes or proteins, disrupting their normal function and leading to antibacterial effects.

    Pathways Involved: The compound may interfere with DNA synthesis or protein production pathways in bacteria, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide: can be compared with other triazolopyrazine derivatives such as:

Uniqueness

  • Structural Features : The presence of the furan ring in this compound provides unique electronic properties that can enhance its biological activity.
  • Biological Activity : This compound may exhibit different or enhanced biological activities compared to its analogs due to the specific interactions of the furan ring with biological targets.

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